

An In-depth Technical Guide to 3-Hydroxypromazine (CAS Number: 316-85-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Hydroxypromazine**

Cat. No.: **B130020**

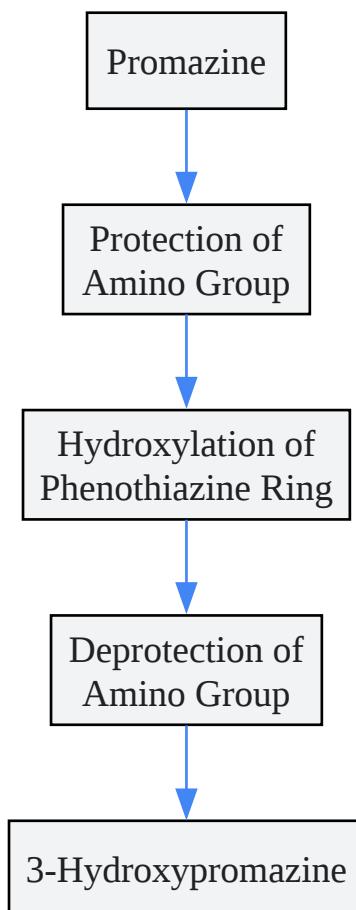
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxypromazine, a significant metabolite of the phenothiazine antipsychotic promazine, has garnered interest due to its pharmacological activity, particularly its interaction with dopamine receptors. This technical guide provides a comprehensive overview of **3-Hydroxypromazine**, consolidating available data on its chemical properties, synthesis, pharmacology, and analytical methods. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties


3-Hydroxypromazine, with the CAS number 316-85-8, is a phenothiazine derivative. Its chemical structure consists of a phenothiazine core with a 3-(dimethylamino)propyl side chain attached to the nitrogen atom and a hydroxyl group at the 3-position of the phenothiazine ring.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₀ N ₂ OS	[1]
Molecular Weight	300.42 g/mol	[1]
IUPAC Name	10-[3-(dimethylamino)propyl]phenothiazin-3-ol	[1]
Synonyms	3-Hydroxy Promazine	[2]

Synthesis

While a detailed, step-by-step synthesis protocol for **3-Hydroxypromazine** is not readily available in the public domain, it is primarily known as a metabolite of promazine.^[3] The synthesis would likely involve the hydroxylation of the promazine molecule at the 3-position of the phenothiazine ring. This can be achieved through various chemical or biochemical methods. One potential synthetic route could involve the use of oxidizing agents on a protected promazine precursor, followed by deprotection.

A generalized workflow for a potential synthesis is outlined below.

[Click to download full resolution via product page](#)

Caption: Potential synthetic workflow for **3-Hydroxypromazine**.

Pharmacology

Mechanism of Action

3-Hydroxypromazine, like other phenothiazines, is understood to exert its primary pharmacological effects through the antagonism of dopamine receptors in the central nervous system.^[4] The blockade of these receptors, particularly the D2 subtype, is a key mechanism underlying the antipsychotic effects of this class of drugs.^[5]

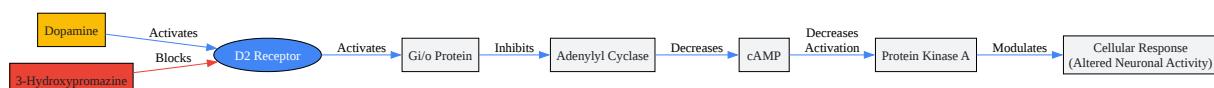
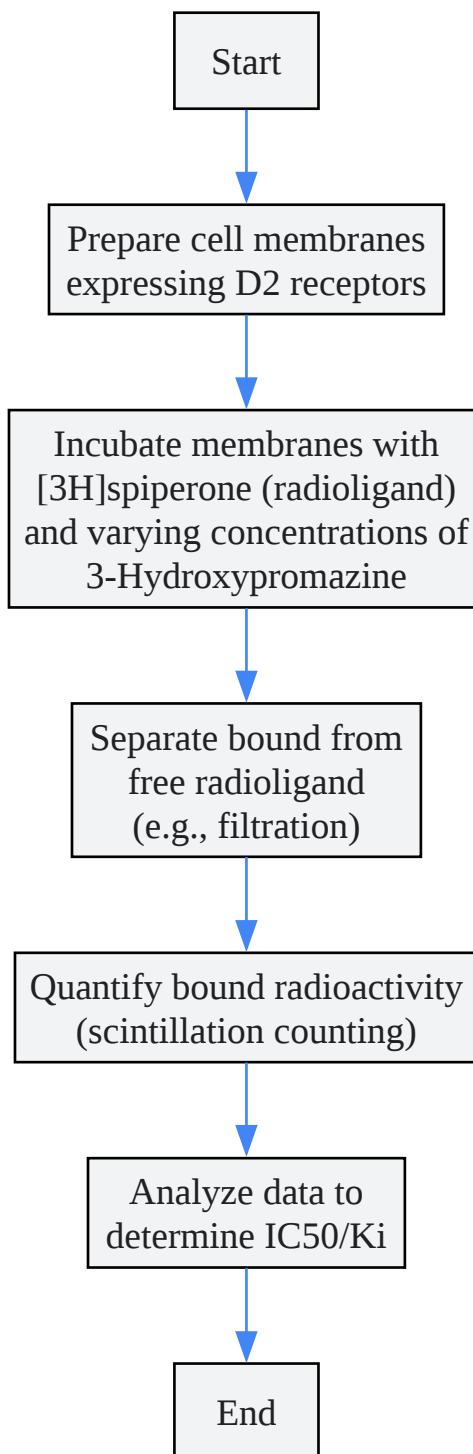
Research on chlorpromazine, a closely related phenothiazine, has shown that 3-hydroxylation significantly increases the affinity for dopamine receptors, approximately doubling it compared to the parent compound. While specific binding affinity data (K_i or IC_{50} values) for **3-**

Hydroxypromazine are not widely published, this finding suggests that it is a potent dopamine receptor antagonist.

The antagonism of D2 receptors in the mesolimbic pathway is believed to be responsible for the antipsychotic effects, while blockade in other dopaminergic pathways can lead to side effects.[\[5\]](#)

Pharmacokinetics

Detailed pharmacokinetic studies specifically on **3-Hydroxypromazine** are limited. However, studies on its parent compound, promazine, provide some insights. Promazine is metabolized in the liver, with **3-Hydroxypromazine** being one of its major metabolites.[\[3\]](#)



Studies in rats have shown that after administration of promazine, the parent drug and its metabolites are unevenly distributed, with significantly higher concentrations found in the brain compared to the plasma.[\[6\]](#) This suggests that **3-Hydroxypromazine** likely crosses the blood-brain barrier to exert its effects on the central nervous system.

The metabolism of promazine to **3-Hydroxypromazine** is mediated by cytochrome P450 enzymes.[\[7\]](#)

Experimental Protocols

Dopamine D2 Receptor Binding Assay (General Protocol)

While a specific protocol for **3-Hydroxypromazine** is not available, a general radioligand binding assay protocol to determine its affinity for dopamine D2 receptors can be adapted from established methods.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Hydroxypromazine | C17H20N2OS | CID 67569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Promazine | C17H20N2S | CID 4926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. The pharmacokinetics of promazine and its metabolites after acute and chronic administration to rats--a comparison with the pharmacokinetics of imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Hydroxypromazine (CAS Number: 316-85-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b130020#3-hydroxypromazine-cas-number-316-85-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com